molecular formula C19H26N2O4S B2489615 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1421530-13-3

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2489615
CAS RN: 1421530-13-3
M. Wt: 378.49
InChI Key: NDOJOGHNDZIZDT-UHFFFAOYSA-N
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Description

The compound contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including antibiotics and diuretics . The presence of a dimethylamino group suggests that the compound might have basic properties, as this group is often protonated under physiological conditions . The compound also contains a phenyl group and a methoxy group, which could contribute to its overall polarity and solubility.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the sulfonamide, dimethylamino, and methoxy groups . These groups could participate in hydrogen bonding and other intermolecular interactions, which could influence the compound’s conformation and overall shape .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The sulfonamide group could act as a nucleophile in substitution reactions . The dimethylamino group could be protonated or deprotonated, depending on the pH of the solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could increase its solubility in water . The dimethylamino group could make the compound basic, and the methoxy group could contribute to its overall polarity .

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-13-10-18(25-5)19(11-14(13)2)26(23,24)20-12-17(22)15-6-8-16(9-7-15)21(3)4/h6-11,17,20,22H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOJOGHNDZIZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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